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molecular formula C8H6Cl2F3NO B8657100 2-Chloro-1-[4-(trifluoromethyl)-3-pyridinyl]ethanone hydrochloride CAS No. 594810-91-0

2-Chloro-1-[4-(trifluoromethyl)-3-pyridinyl]ethanone hydrochloride

Cat. No. B8657100
M. Wt: 260.04 g/mol
InChI Key: IFSPITBUFIPEDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07420066B2

Procedure details

In a 100 mL flask was placed 1.84 g (9.7 mmol, 1 eq) of methyl 4-trifluoromethylnicotinate in 25 mL of 1 M HCl in CH3COOH. To this was then added 1.3 g of NCS (9.7 mmol, 1 eq) and the reaction allowed to stir overnight (18 h). The mixture was then transferred to a 500 mL Erlenmeyer flask and to this was added 300 mL of 2 M HCl in Et2O with stirring. This resulted in a white precipitate which was then filtered to provide 1.2 g (49%) of the desired 2-chloro-1-[4-(trifluoromethyl)-3-pyridinyl]ethanone hydrochloride as a white solid. 1H-NMR (DMSO-d6) δ 9.21 (s, 1H), 9.02 (d, 1H), 7.94 (d, 1H), 5.19 (s, 2H).
Quantity
1.84 g
Type
reactant
Reaction Step One
Name
Quantity
1.3 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:14])([F:13])[C:3]1[C:8]([C:9]([O:11]C)=O)=[CH:7][N:6]=[CH:5][CH:4]=1.[CH2:15]1C(=O)N([Cl:22])C(=O)C1.[ClH:23]>CC(O)=O.CCOCC>[ClH:22].[Cl:23][CH2:15][C:9]([C:8]1[CH:7]=[N:6][CH:5]=[CH:4][C:3]=1[C:2]([F:1])([F:14])[F:13])=[O:11] |f:5.6|

Inputs

Step One
Name
Quantity
1.84 g
Type
reactant
Smiles
FC(C1=CC=NC=C1C(=O)OC)(F)F
Step Two
Name
Quantity
1.3 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Cl
Step Three
Name
Quantity
25 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
300 mL
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)O

Conditions

Stirring
Type
CUSTOM
Details
to stir overnight (18 h)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 100 mL flask was placed
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
This resulted in a white precipitate which
FILTRATION
Type
FILTRATION
Details
was then filtered

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
Cl.ClCC(=O)C=1C=NC=CC1C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 49%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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